molecular formula C12H11BrF2N2 B1406266 3-Bromo-4-(4,4-difluoropiperidin-1-yl)benzonitrile CAS No. 1707374-02-4

3-Bromo-4-(4,4-difluoropiperidin-1-yl)benzonitrile

Cat. No. B1406266
M. Wt: 301.13 g/mol
InChI Key: NFQZYJHBTLXSAR-UHFFFAOYSA-N
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Description

“3-Bromo-4-(4,4-difluoropiperidin-1-yl)benzonitrile” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound in the resources I have access to.


Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and reactivity. Unfortunately, the specific molecular structure analysis for “3-Bromo-4-(4,4-difluoropiperidin-1-yl)benzonitrile” is not available in the resources I have access to .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its behavior under different conditions. Unfortunately, the specific physical and chemical properties for “3-Bromo-4-(4,4-difluoropiperidin-1-yl)benzonitrile” are not available in the resources I have access to .

Scientific Research Applications

Synthetic Applications in Medicinal Chemistry

3-Bromo-4-(4,4-difluoropiperidin-1-yl)benzonitrile demonstrates significant potential in the field of medicinal chemistry. For instance, its structural analogs, the 4-substituted 3,3-difluoropiperidines, have been synthesized and found to be valuable as building blocks in medicinal chemistry. These compounds, including N-protected 3,3-difluoroisonipecotic acid and N-protected 3,3-difluoro-4,4-dihydroxypiperidine, have shown high potential as key components in drug development, particularly due to their fluorinated gamma-amino acid structures and potential utility in creating complex medicinal compounds (Surmont et al., 2010).

Photodynamic Therapy Applications

The compound also has applications in the realm of photodynamic therapy (PDT) for cancer treatment. Zinc phthalocyanine derivatives, for instance, have been synthesized and characterized, revealing impressive photophysical and photochemical properties suitable for PDT. These compounds, due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, are highly promising as Type II photosensitizers in the treatment of cancer (Pişkin et al., 2020).

Anticancer Activity and DNA Interaction

Research has also been conducted on compounds structurally similar to 3-Bromo-4-(4,4-difluoropiperidin-1-yl)benzonitrile, such as derivatives containing a benzonitrile moiety, for their anticancer activities. For instance, a synthesized tridentate NNN ligand and its cobalt(II) complex were found to exhibit potential anticancer activity against human monocytic cells. These compounds were also studied for their ability to intercalate with DNA, which is crucial for understanding their mechanism of action in anticancer activity (Bera et al., 2021).

Structural Studies in Crystal Engineering

The compound and its analogs have been a subject of interest in crystal engineering to understand the intermolecular interactions in their crystalline state. Studies on polyfluorinated (E)-4-(4-bromostyryl)benzonitriles, which are structurally similar to 3-Bromo-4-(4,4-difluoropiperidin-1-yl)benzonitrile, have been conducted to investigate these interactions and their implications in forming co-crystals with specific properties. These studies are crucial for the development of materials with designed properties for various industrial applications (Mariaca et al., 2006).

Safety And Hazards

Understanding the safety and hazards of a compound is crucial for handling and storage. Unfortunately, the specific safety and hazards information for “3-Bromo-4-(4,4-difluoropiperidin-1-yl)benzonitrile” is not available in the resources I have access to .

properties

IUPAC Name

3-bromo-4-(4,4-difluoropiperidin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF2N2/c13-10-7-9(8-16)1-2-11(10)17-5-3-12(14,15)4-6-17/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQZYJHBTLXSAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=C(C=C(C=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(4,4-difluoropiperidin-1-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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